{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid
Description
{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid (CAS: 1142209-57-1) is a piperidine derivative featuring a 4-chlorophenyl sulfonyl group at the 1-position and an acetic acid moiety at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₁₄ClNO₄S (molecular weight: 315.77 g/mol). This compound is primarily investigated for its antibacterial properties, with structural modifications explored to optimize pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-11-1-3-12(4-2-11)20(18,19)15-7-5-10(6-8-15)9-13(16)17/h1-4,10H,5-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDQUOZVACHLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208678 | |
| Record name | 4-Piperidineacetic acid, 1-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142209-57-1 | |
| Record name | 4-Piperidineacetic acid, 1-[(4-chlorophenyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142209-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidineacetic acid, 1-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenylsulfonyl Group: The chlorophenylsulfonyl group is introduced via a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride as the sulfonylating agent.
Attachment of the Acetic Acid Moiety: The acetic acid group is attached through a carboxylation reaction, often involving the use of a carboxylating agent such as carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.
Key Findings :
-
Hydrazide derivatives are precursors for heterocyclic syntheses (e.g., 1,3,4-oxadiazoles) .
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Amidation reactions are critical for enhancing bioavailability in drug design .
Sulfonamide Hydrolysis
The sulfonamide group undergoes hydrolysis under acidic or basic conditions.
Key Findings :
-
Hydrolysis generates pharmacologically active intermediates (e.g., free piperidine-carboxylic acids) .
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Byproducts like 4-chlorobenzenesulfonic acid can be recycled in industrial syntheses .
Piperidine Ring Functionalization
The piperidine ring participates in alkylation and nucleophilic substitution.
Key Findings :
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Alkylation at the piperidine nitrogen enhances lipophilicity and membrane permeability .
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Ring-opening under harsh conditions yields linear analogs with retained bioactivity .
Salt Formation
The carboxylic acid forms salts with inorganic/organic bases.
Key Findings :
Decarboxylation
Thermal or acidic decarboxylation removes the carboxylic acid group.
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Thermal decarboxylation | 200°C, vacuum | 1-[(4-Chlorophenyl)sulfonyl]piperidine |
Key Findings :
Scientific Research Applications
Research has demonstrated that {1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid exhibits a range of biological activities:
Anti-inflammatory Properties
Studies have shown that derivatives of this compound possess anti-inflammatory effects. For instance, a derivative was evaluated for its ability to inhibit cytokine release in RAW264.7 cells, indicating potential use in treating inflammatory diseases .
Antibacterial Activity
The compound has been tested for antibacterial properties against various bacterial strains. It has shown moderate to strong activity against Gram-negative bacteria such as Salmonella typhi and Escherichia coli. Its mechanism is thought to involve enzyme inhibition, particularly targeting acetylcholinesterase and urease .
Enzyme Inhibition
In addition to antibacterial effects, this compound has been identified as an effective inhibitor of enzymes such as acetylcholinesterase and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Hypoglycemic Activity
Some studies indicate that compounds containing the piperidine nucleus may help regulate blood glucose levels, suggesting a role in diabetes management .
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of this compound:
Mechanism of Action
The mechanism of action of {1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid (CAS: 927990-26-9)
- Structure: Replaces the sulfonyl group with a phenoxy-acetyl moiety.
- Molecular Formula: C₁₄H₁₆ClNO₄ (297.73 g/mol).
- The phenoxy-acetyl group may enhance lipophilicity compared to the sulfonyl analog, impacting membrane permeability .
{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic Acid (CAS: 1082501-00-5)
- Structure : Substitutes the 4-chlorophenyl group with a 3,5-dimethylisoxazole sulfonyl group.
- Molecular Formula : C₁₃H₁₇N₂O₅S (329.35 g/mol).
- Key Differences :
Functional Group Modifications on the Acetic Acid Moiety
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio}-1,3,4-oxadiazole (Compound 8g)
- Structure : Replaces the acetic acid with a thio-linked 1,3,4-oxadiazole and acetamoyl group.
- Key Differences :
2-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic Acid (CAS: 766539-10-0)
- Structure : Features a tert-butoxycarbonyl (BOC)-protected piperidine and a sulfanyl-acetic acid group.
- Molecular Formula: C₁₂H₂₁NO₄S (283.36 g/mol).
- The sulfanyl (thioether) linkage may reduce oxidative stability compared to sulfonyl derivatives .
Extended Aromatic Systems
2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic Acid (CAS: 653588-61-5)
- Structure : Incorporates a biphenyl system with a piperidine-carbonyl group.
- Molecular Formula: C₂₀H₂₁NO₅S (387.45 g/mol).
- The piperidine-carbonyl group introduces additional hydrogen-bonding sites .
Antibacterial Activity
| Compound | MIC (µg/mL) Against Gram-Negative Bacteria | MIC (µg/mL) Against Gram-Positive Bacteria |
|---|---|---|
| Target Compound (CAS: 1142209-57-1) | Moderate activity (Data not explicitly reported) | Moderate activity (Data not explicitly reported) |
| Compound 8g (Oxadiazole derivative) | 0.19–0.37 (E. coli, S. dysentery) | 1.9–3.5 (S. aureus, B. subtilis) |
| 1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid | Not reported | Not reported |
Physicochemical Properties
| Compound | LogP (Predicted) | Aqueous Solubility |
|---|---|---|
| Target Compound | ~1.5 | Moderate (carboxylic acid enhances solubility) |
| {1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic Acid | ~2.0 | Reduced (increased lipophilicity) |
| 2-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic Acid | ~1.8 | Low (BOC protection reduces polarity) |
Biological Activity
{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid is a synthetic compound belonging to the class of piperidine derivatives. Its structure features a piperidine ring substituted with a 4-chlorophenylsulfonyl group and an acetic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and enzyme inhibition contexts.
The compound's unique structure enhances its pharmacological properties, making it suitable for various applications in drug development. The presence of the sulfonyl group is particularly noteworthy as it often correlates with significant biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antibacterial Activity : Demonstrated moderate to strong efficacy against several bacterial strains.
- Enzyme Inhibition : Notably effective against acetylcholinesterase (AChE) and urease, which are critical targets in pharmacotherapy.
Antibacterial Activity
In a study focusing on synthesized derivatives of this compound, compounds exhibited varying degrees of antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The results indicated that some derivatives were significantly more active than others, with specific IC50 values highlighting their potency.
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7n | Other strains | 2.17 |
These findings suggest that structural modifications could enhance antibacterial properties, making this compound a candidate for further development in antimicrobial therapies .
Enzyme Inhibition Studies
The compound's role as an enzyme inhibitor has been explored, particularly its interaction with AChE and urease. The synthesized derivatives demonstrated strong inhibitory effects, with some compounds achieving remarkable IC50 values compared to standard inhibitors.
Enzyme Inhibition Results
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 7l | Acetylcholinesterase | 2.14 |
| 7m | Urease | 0.63 |
| Reference | Thiourea | 21.25 |
These results indicate that the synthesized compounds could potentially serve as effective therapeutic agents for conditions requiring AChE inhibition or urease activity modulation .
The precise mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that its biological activity may be linked to its ability to interact with specific enzymes or receptors within biological systems. Interaction studies involving docking simulations have shown promising results regarding binding affinities and selectivity towards target proteins .
Case Studies
In one notable case study, a series of piperidine derivatives were synthesized and evaluated for their biological activity. The study utilized both in silico docking and in vitro assays to assess interactions with bovine serum albumin (BSA), which provided insights into pharmacokinetic properties and potential therapeutic applications.
Q & A
Basic: What are the established synthetic routes for {1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid and its derivatives?
Answer:
The synthesis typically involves multi-step reactions starting from ethyl piperidin-4-carboxylate. Key steps include:
Sulfonylation : Reacting with 4-chlorophenylsulfonyl chloride to introduce the sulfonyl group.
Carbohydrazide Formation : Conversion of the ester to a carbohydrazide intermediate.
Oxadiazole Ring Formation : Cyclization with carbon disulfide to form 1,3,4-oxadiazole derivatives.
Acetamide Coupling : Reaction with substituted 2-bromoacetamides in aprotic polar solvents (e.g., DMF) to yield final derivatives.
Purification is achieved via column chromatography, and characterization employs IR, -NMR, and EI-MS .
Advanced: How can reaction conditions be optimized to improve yields during the synthesis of derivatives?
Answer:
Optimization strategies include:
- Solvent Selection : Aprotic polar solvents (e.g., DMF) enhance nucleophilic substitution efficiency during acetamide coupling .
- Catalyst Use : Employing bases like triethylamine to neutralize HBr byproducts.
- Temperature Control : Maintaining 60–80°C during oxadiazole formation to balance reaction rate and side-product minimization.
- Real-Time Monitoring : Using TLC or HPLC to track intermediate formation and adjust reaction times .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
- Spectral Characterization :
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1160 cm) .
- NMR : -NMR confirms piperidine ring conformation and substituent integration; -NMR verifies carbonyl and sulfonyl carbons.
- EI-MS : Provides molecular ion peaks and fragmentation patterns for structural validation .
Advanced: How can discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved?
Answer:
- 2D NMR Techniques : Use COSY or NOESY to resolve overlapping signals and assign stereochemistry.
- X-ray Crystallography : For unambiguous confirmation of crystal structure and substituent orientation.
- Comparative Analysis : Cross-reference with spectral databases of structurally related piperidine derivatives .
Basic: What methodologies are used to evaluate the antibacterial activity of this compound?
Answer:
- Broth Microdilution Assay : Measures minimum inhibitory concentration (MIC) by monitoring absorbance changes during bacterial log-phase growth.
- Strain Selection : Tests against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains.
- Positive Controls : Compare activity to standard antibiotics (e.g., ciprofloxacin) .
Advanced: Why are some derivatives more active against Gram-negative bacteria?
Answer:
Hypotheses include:
- Enhanced Permeability : Bulky substituents (e.g., 2-methylphenyl in derivative 8g ) may improve outer membrane penetration in Gram-negative bacteria.
- Target Specificity : Derivatives may selectively inhibit enzymes like DNA gyrase or penicillin-binding proteins in Gram-negative strains.
- Efflux Pump Inhibition : Structural features could block bacterial resistance mechanisms .
Basic: How do substituents on the acetamide group influence biological activity?
Answer:
- Electron-Withdrawing Groups (e.g., chloro): Increase electrophilicity, enhancing target binding.
- Hydrophobic Substituents (e.g., methylphenyl in 8g ): Improve membrane permeability.
- Steric Effects : Bulky groups may reduce activity if they hinder target interaction. Systematic SAR studies are recommended to map substituent effects .
Advanced: What strategies can improve the pharmacokinetic profile of this compound?
Answer:
- Prodrug Design : Introduce ester groups to enhance oral bioavailability.
- Metabolic Stability Assays : Test liver microsomal stability to identify metabolic hotspots.
- Salt Formation : Hydrochloride salts (as in related piperidine derivatives) improve solubility and stability .
Basic: How should this compound be stored to ensure long-term stability?
Answer:
- Temperature : Store at –20°C in sealed, light-resistant vials.
- Humidity Control : Use desiccants to prevent hydrolysis of the sulfonyl group.
- Buffer Compatibility : Avoid basic buffers (pH > 8) to prevent ester or amide hydrolysis .
Advanced: How can cross-disciplinary approaches (e.g., computational modeling) enhance research on this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
